molecular formula C12H6BrF3O B15305700 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene

2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene

Cat. No.: B15305700
M. Wt: 303.07 g/mol
InChI Key: LGYJLXGGCGAXCC-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with significant applications in various fields of research and industry. This compound is characterized by the presence of bromine, fluorine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common synthetic route starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

  • 1,4-Dibromo-2,5-difluorobenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 2-Bromo-5-fluorobenzotrifluoride

These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of bromine, fluorine, and phenoxy groups in this compound makes it particularly valuable for certain applications .

Properties

Molecular Formula

C12H6BrF3O

Molecular Weight

303.07 g/mol

IUPAC Name

2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene

InChI

InChI=1S/C12H6BrF3O/c13-12-10(15)5-9(6-11(12)16)17-8-3-1-7(14)2-4-8/h1-6H

InChI Key

LGYJLXGGCGAXCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2)F)Br)F)F

Origin of Product

United States

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